Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
Description
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 1412254-93-3) is a pyrrolidine-based compound featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the methylamino moiety and a benzyl carbamate (Cbz) group on the pyrrolidine nitrogen. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . The compound is synthesized via reductive amination or Mitsunobu reactions, typical for introducing ether or amide linkages in similar derivatives . The Boc and Cbz groups enhance stability during synthetic processes, particularly in acidic or enzymatic environments, making it valuable in medicinal chemistry for developing nitric oxide synthase (nNOS) inhibitors .
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)12-16-10-11-21(13-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
InChI Key |
HYICAVSKXRSGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from Proline Derivatives
Starting with enantiomerically pure L-proline or its derivatives, this method ensures retention of stereochemistry. Key steps include:
-
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 85–92%.
-
Benzylation : Alkylation with benzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (78% yield).
-
Methylamino Introduction : Reductive amination or nucleophilic substitution with methylamine sources, followed by purification via column chromatography.
Data Table 1: Chiral Pool Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85–92 | ≥95 |
| Benzylation | BnBr, K₂CO₃, DMF | 78 | 90 |
| Methylamino Addition | CH₃NH₂, NaBH₃CN, MeOH | 65 | 88 |
Catalytic Asymmetric Hydrogenation
This route employs transition-metal catalysts to establish the (3S)-configuration:
-
Substrate Preparation : A prochiral enamine intermediate is synthesized from pyrrolidine-3-carboxylate precursors.
-
Hydrogenation : Using Rhodium(I) complexes with chiral ligands (e.g., (R)-BINAP), enantiomeric excess (ee) >98% is achieved under 50 psi H₂ pressure.
-
Boc Protection Post-Hydrogenation : Ensures compatibility with sensitive functional groups.
Data Table 2: Catalytic Hydrogenation Optimization
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Rh(I) | (R)-BINAP | 98.8 | 72 |
| Pd/C | (S)-Xyl-P-Phos | 95.2 | 68 |
Stepwise Synthetic Protocol
Synthesis of Pyrrolidine Core
Benzyl Esterification
-
Steglich Esterification : Reaction with benzyl alcohol, DCC, and DMAP in DCM (90% yield).
-
Alternative : Direct coupling using benzyl chloroformate in the presence of K₂CO₃ (83% yield).
Industrial-Scale Production
Continuous Flow Synthesis
Crystallization-Based Resolution
-
Diastereomeric Salt Formation : Use of N-(tert-butoxycarbonyl)-L-phenylalanine for chiral resolution, achieving 98.8% ee.
-
Conditions :
Data Table 3: Industrial Process Efficiency
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 97% | 99.5% |
| Cycle Time | 48 hr | 6 hr |
Critical Reaction Optimization
Boc Group Stability
Stereochemical Integrity
-
Epimerization Risk : Mitigated by avoiding strong bases (e.g., LDA) post-Boc protection.
-
Analytical Confirmation : Chiral HPLC (Chiralpak IC column) and X-ray crystallography validate configuration.
Emerging Methodologies
Enzymatic Desymmetrization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo selective reactions allows for the modification of functional groups, facilitating the creation of complex drug molecules.
Case Study: Synthesis of Novel Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents by modifying its structure to enhance biological activity. The derivatives showed promising results against various cancer cell lines, indicating potential therapeutic applications .
Biological Interaction Studies
Research has focused on the interaction of this compound with biological targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating the pharmacological profile and therapeutic potential of the compound.
Example: Enzyme Inhibition Studies
Investigations into how this compound inhibits specific enzymes have revealed insights into its mechanism of action, which could be pivotal for drug development targeting metabolic pathways related to disease .
Organic Synthesis
The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its structural features allow for various chemical transformations, making it valuable in developing new materials and compounds.
Data Table: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of Boc/Cbz-protected pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility: The target compound’s methylamino-Boc group allows regioselective modifications, unlike hydroxylated analogs (e.g., Compound 10) that require protection/deprotection steps . Allyloxy derivatives (e.g., Compound 11) exhibit higher reactivity for cross-coupling reactions compared to the target compound’s stable methylamino group .
Bioactivity and Selectivity: Fluorinated analogs (e.g., Compound 24) show enhanced blood-brain barrier (BBB) penetration due to reduced polarity, whereas the target compound’s methyl group balances lipophilicity and solubility . Cis-hydroxylated derivatives (e.g., Compound 10) demonstrate stronger hydrogen-bonding interactions with nNOS active sites, but the target compound’s methyl group reduces steric hindrance, improving binding kinetics .
Stability and Reactivity :
- The Boc/Cbz dual protection in the target compound prevents undesired side reactions during peptide synthesis, unlike unprotected amines (e.g., CAS 1217619-19-6) .
- Acetoxy groups (e.g., Compound 9) are labile under basic conditions, limiting their utility in multi-step syntheses compared to the target compound’s robust Boc group .
Biological Activity
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1624261-26-2, exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and potential applications in pharmaceuticals.
Structural Overview
The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl moiety. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol. The predicted density is 1.127 g/cm³, and the boiling point is approximately 454.9 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₄ |
| Molecular Weight | 348.44 g/mol |
| Density | 1.127 g/cm³ |
| Boiling Point | 454.9 °C |
| CAS Number | 1624261-26-2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzyme pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
Case Studies and Research Findings
- Inhibition Studies : Research has shown that compounds similar to this compound can inhibit key metabolic enzymes, potentially leading to reduced tumor growth in preclinical models .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the pyrrolidine ring can significantly alter the potency of the compound against specific targets. For instance, substituting different functional groups on the ring has been shown to enhance binding affinity and selectivity for certain receptors .
- Pharmacological Profiles : In vitro assays have demonstrated that this compound may possess anti-inflammatory properties by modulating cytokine production in immune cells. This suggests its potential use in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
- Benzyl Group Addition : The benzyl moiety is introduced through nucleophilic substitution reactions.
- Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.
These methods allow for precise control over the chemical structure while maintaining functional group integrity .
Q & A
Basic: What are the key considerations for optimizing the synthesis of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate?
Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Coupling Reagents : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation to minimize side reactions .
- Temperature and Solvent : Reactions are typically conducted at 0–25°C in anhydrous dichloromethane (DCM) to stabilize intermediates and prevent hydrolysis .
- Purification : Silica gel column chromatography with gradients (e.g., DCM to DCM/methanol 96:4) ensures high purity (>95%) .
- Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) and benzyl (Bn) groups to protect amines during multi-step syntheses .
Basic: How is the stereochemical integrity of the pyrrolidine ring confirmed in this compound?
Answer:
Stereochemical validation involves:
- Chiral HPLC : To separate enantiomers and confirm optical purity .
- NMR Analysis : Nuclear Overhauser Effect (NOE) spectroscopy to determine spatial relationships between protons, particularly for substituents on the pyrrolidine ring .
- X-ray Crystallography : For unambiguous assignment of (3R,4R) or (3S,4S) configurations in crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from variations in:
- Stereochemical Purity : Enantiomeric impurities (e.g., (3R,4R) vs. (3S,4S)) can drastically alter receptor binding. Validate configurations using methods above .
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times may affect activity. Standardize protocols using guidelines from and .
- Metabolic Stability : Use LC-MS to assess compound stability under experimental conditions, as rapid degradation could lead to false-negative results .
Advanced: What strategies are recommended for studying the compound’s interactions with biological targets?
Answer:
Mechanistic studies require:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (KD, kon/koff) for receptors like GPCRs or enzymes .
- Molecular Dynamics Simulations : Predict binding modes using software like Schrödinger Suite, leveraging the compound’s pyrrolidine flexibility and tert-butyl hydrophobicity .
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning, correlating structural changes with activity loss .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₃ClN₄O₃ in ) .
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.4–3.5 ppm), Boc group (δ 1.4 ppm), and benzyl protons (δ 7.3 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (if deprotected) .
Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?
Answer:
The tert-butyl group:
- Enhances Lipophilicity : Increases membrane permeability (logP ~2.5), as calculated via PubChem data .
- Reduces Metabolic Clearance : Steric hindrance from tert-butyl slows cytochrome P450-mediated oxidation .
- Impacts Solubility : May require formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Basic: What are common synthetic pitfalls when introducing the methylamino-methyl substituent?
Answer:
Challenges include:
- Incomplete Alkylation : Use excess formaldehyde and sodium cyanoborohydride for reductive amination .
- Epimerization : Conduct reactions at low temperatures (0–5°C) to preserve stereochemistry during Boc protection .
- Byproduct Formation : Monitor for over-alkylation via TLC and quench reactions with aqueous NH₄Cl .
Advanced: How can structural analogs of this compound be designed to improve target selectivity?
Answer:
Rational analog design involves:
- Bioisosteric Replacement : Substitute the benzyl group with pyridine (e.g., ) to modulate π-π interactions .
- Side Chain Elongation : Introduce spacers (e.g., ethylene glycol) between the pyrrolidine and methylamino groups to enhance flexibility .
- Electron-Withdrawing Groups : Add chlorine or trifluoromethyl moieties to the aromatic ring to alter binding affinity .
Basic: What is the role of the benzyl ester group in this compound’s stability?
Answer:
The benzyl ester:
- Facilitates Deprotection : Removed via hydrogenolysis (H₂/Pd-C) under mild conditions to generate free carboxylic acids .
- Enhances Stability : Protects the ester from hydrolysis in physiological pH ranges (pH 6–8) during storage .
Advanced: How can contradictory data on the compound’s cytotoxicity be addressed?
Answer:
- Dose-Response Curves : Perform MTT assays across a broad concentration range (1 nM–100 μM) to identify non-linear effects .
- Reactive Oxygen Species (ROS) Assays : Determine if cytotoxicity is mediated via oxidative stress .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl 3-aminopyrrolidine derivatives in ) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
